molecular formula C6H8BrClN2 B1375932 (5-Bromopyridin-3-yl)methanamine hydrochloride CAS No. 1001414-82-9

(5-Bromopyridin-3-yl)methanamine hydrochloride

Cat. No. B1375932
CAS RN: 1001414-82-9
M. Wt: 223.5 g/mol
InChI Key: XYGIEVXCKBTMHP-UHFFFAOYSA-N
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Description

“(5-Bromopyridin-3-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C6H8BrClN2 . It is also known as 1-(5-bromopyridin-3-yl)methanamine . This compound is used in early discovery research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 187.04 , a density of 1.6±0.1 g/cm3 , and a boiling point of 269.4±25.0 °C at 760 mmHg . It appears as a pale-yellow to yellow-brown solid .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Compounds : This chemical has been utilized in the synthesis of new compounds, like in the synthesis of azetidine derivatives, which displayed antibacterial and antifungal activity (B. G. Rao, A. Prasad, & P. Rao, 2013).

Antimicrobial and Anticancer Studies

Molecular Docking and Drug Discovery

Chemical Synthesis and Catalysis

  • Synthesis of Derivatives : It plays a role in the synthesis of other derivatives, contributing to the development of new chemical compounds for various applications (H. J. Hertog & J. C. Schogt, 2010).

Pharmacological Research

  • Biased Agonists Development : The compound has been instrumental in designing biased agonists of serotonin 5-HT1A receptors, leading to the discovery of novel antidepressants (J. Sniecikowska et al., 2019).

Bone Disorder Treatment

  • Treatment of Bone Disorders : It has been used in the discovery of compounds targeting the Wnt beta-catenin cellular messaging system for treating bone disorders (J. Pelletier et al., 2009).

Safety and Hazards

“(5-Bromopyridin-3-yl)methanamine hydrochloride” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

(5-bromopyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGIEVXCKBTMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856817
Record name 1-(5-Bromopyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001414-82-9
Record name 1-(5-Bromopyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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